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Compound of Interest

Compound Name:
Tert-butyl 4-aminoazepane-1-

carboxylate

Cat. No.: B171852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound tert-butyl 4-aminoazepane-1-carboxylate (CAS No: 196613-57-7). Due to the

limited availability of complete experimental spectra in public databases, this guide combines

available experimental data with predicted spectroscopic values to offer a thorough analytical

profile. This document is intended to support researchers in the identification, characterization,

and quality control of this compound in a drug discovery and development context.

Compound Information
Identifier Value

IUPAC Name tert-butyl 4-aminoazepane-1-carboxylate

CAS Number 196613-57-7

Molecular Formula C₁₁H₂₂N₂O₂

Molecular Weight 214.31 g/mol

Chemical Structure O // -C-N1CCCC(N)CC1
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The following sections present the available and predicted spectroscopic data for tert-butyl 4-
aminoazepane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is predicted based on the chemical structure of the compound,

as detailed experimental spectra are not readily available in the reviewed literature. Predicted

chemical shifts are provided in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm) Multiplicity Integration Assignment

~3.4 - 3.2 Multiplet 4H -CH₂-N(Boc)-CH₂-

~3.0 Multiplet 1H -CH(NH₂)

~1.9 - 1.5 Multiplet 8H Azepane ring -CH₂-

1.45 Singlet 9H -C(CH₃)₃

1.3 (broad) Singlet 2H -NH₂

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

~156 C=O (Carbamate)

~80 -C(CH₃)₃

~50 -CH(NH₂)

~45 -CH₂-N(Boc)-CH₂-

~35 Azepane ring -CH₂-

~30 Azepane ring -CH₂-

28.5 -C(CH₃)₃
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Infrared (IR) Spectroscopy
Note: The following IR data is predicted. The spectrum would be characterized by the presence

of N-H, C-H, and C=O stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3250 Medium, Broad N-H stretch (amine)

2970 - 2860 Strong C-H stretch (aliphatic)

1680 Strong C=O stretch (carbamate)

1590 Medium N-H bend (amine)

1470 - 1450 Medium C-H bend (alkane)

1365 Medium tert-butyl scissoring

1250 Strong C-N stretch (carbamate)

1160 Strong C-O stretch (carbamate)

Mass Spectrometry (MS)
Experimental data from various sources, including patents, indicate the following mass

spectrometric behavior.

Table 4: Experimental Mass Spectrometry Data

Technique Ionization Mode Observed m/z Assignment

LC-MS ESI+ 215.1754 [M+H]⁺

LC-MS ESI+ 159.1
[M+H - C₄H₈]⁺ or

[M+H - isobutylene]⁺

LC-MS ESI+ 115.1 [M+H - Boc]⁺
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Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of tert-butyl 4-aminoazepane-1-carboxylate in 0.6-0.8 mL

of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

Spectrometer: 100 MHz

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s

Spectral Width: 0 to 200 ppm
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Thin Film):

Dissolve a small amount of the liquid sample in a volatile organic solvent (e.g.,

dichloromethane).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Spectrometer: FT-IR spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

A background spectrum of the clean salt plate should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS (ESI) Analysis:

Liquid Chromatograph: A standard HPLC or UPLC system.

Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)

source.

Ionization Mode: Positive ion mode.

Mass Range: m/z 50-500.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small

molecule like tert-butyl 4-aminoazepane-1-carboxylate.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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